molecular formula C11H16N2O2 B2409381 CC1=CC=NC(C(=O)OC(C)(C)C)=C1N CAS No. 2248320-62-7

CC1=CC=NC(C(=O)OC(C)(C)C)=C1N

Cat. No. B2409381
M. Wt: 208.261
InChI Key: YDJSCWSOEUTFAJ-UHFFFAOYSA-N
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Description

CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, also known as tert-butyl 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate, is a heterocyclic compound with potential biological applications. In recent years, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has gained attention as a potential drug candidate due to its ability to interact with specific biological targets.

Mechanism Of Action

The mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is not fully understood, but studies have suggested that it may interact with specific biological targets through a variety of mechanisms. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Alternatively, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific receptors, modulating their activity and leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have a variety of biochemical and physiological effects. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to inhibit the activity of specific enzymes involved in cellular metabolism, leading to changes in cellular energy production. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to modulate the activity of specific receptors involved in cellular signaling pathways, leading to changes in cellular behavior.

Advantages And Limitations For Lab Experiments

CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has several advantages for lab experiments. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is relatively easy to synthesize and can be obtained in good yields. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to have specific biological activity, making it a useful tool for studying cellular processes. However, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N also has limitations. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have off-target effects, leading to unintended consequences in cellular experiments.

Future Directions

There are several future directions for research on CC1=CC=NC(C(=O)OC(C)(C)C)=C1N. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the potential to interact with specific biological targets, making it a promising candidate for the treatment of various diseases. Additionally, future research may focus on elucidating the mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could lead to a better understanding of its potential therapeutic applications. Finally, future research may focus on developing new synthetic methods for CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could improve its yield and purity.

Synthesis Methods

CC1=CC=NC(C(=O)OC(C)(C)C)=C1N can be synthesized using a variety of methods. One of the most common methods involves the reaction of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate with a suitable reagent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields CC1=CC=NC(C(=O)OC(C)(C)C)=C1N in good yields.

Scientific Research Applications

CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been the subject of numerous scientific studies due to its potential biological applications. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the ability to interact with specific biological targets, such as enzymes and receptors, and may have therapeutic potential for the treatment of various diseases.

properties

IUPAC Name

tert-butyl 3-amino-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJSCWSOEUTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-methylpyridine-2-carboxylate

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